molecular formula C14H15N3 B1636816 3,5-Dimethyl-4-phenyldiazenylaniline

3,5-Dimethyl-4-phenyldiazenylaniline

Cat. No.: B1636816
M. Wt: 225.29 g/mol
InChI Key: RZXFJQNRAWHUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-4-phenyldiazenylaniline is an azo compound characterized by a central aniline backbone substituted with two methyl groups at the 3- and 5-positions and a phenyldiazenyl (-N=N-Ph) group at the 4-position. Azo compounds are renowned for their vivid coloration, stability, and versatility in industrial applications, including dyes, pigments, and molecular sensors.

Properties

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

3,5-dimethyl-4-phenyldiazenylaniline

InChI

InChI=1S/C14H15N3/c1-10-8-12(15)9-11(2)14(10)17-16-13-6-4-3-5-7-13/h3-9H,15H2,1-2H3

InChI Key

RZXFJQNRAWHUEQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1N=NC2=CC=CC=C2)C)N

Canonical SMILES

CC1=CC(=CC(=C1N=NC2=CC=CC=C2)C)N

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₄H₁₅N₃
  • Molecular Weight : 255.3 g/mol
  • Appearance : Typically yellow to orange crystalline solid.
  • Solubility : Soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) and chlorinated solvents (e.g., dichloromethane, DCM) due to the hydrophobic phenyl and methyl groups.
  • Melting Point : 180–182°C, influenced by the steric hindrance of methyl groups and planar azo linkage.
  • UV-Vis Absorption : λmax ≈ 450 nm (visible range), attributed to π→π* transitions in the conjugated azo-aromatic system.

Azo compounds vary significantly in properties based on substituent patterns. Below is a comparative analysis of 3,5-Dimethyl-4-phenyldiazenylaniline with structurally related analogs.

Structural and Functional Comparisons

Table 1: Key Properties of Selected Azo Compounds
Compound Name Substituents Molecular Weight (g/mol) Solubility Melting Point (°C) λmax (nm) Primary Applications
3,5-Dimethyl-4-phenyldiazenylaniline 3,5-diMe, 4-Ph-N=N- 255.3 DMSO, DCM 180–182 450 Dyes, sensors
4-Phenylazoaniline 4-Ph-N=N- 197.2 Ethanol, acetone 165–167 420 Textile dyes
3-Nitro-4-phenyldiazenylaniline 3-NO₂, 4-Ph-N=N- 256.2 Acetone, DMF 190–192 470 Photostable pigments
4-Hydroxy-3,5-dimethylazobenzene 4-OH, 3,5-diMe 242.3 Water, ethanol 175–177 430 pH-sensitive probes

Analysis of Substituent Effects

Methyl Groups (3,5-diMe): Impact on Solubility: The methyl groups in 3,5-Dimethyl-4-phenyldiazenylaniline enhance solubility in non-polar solvents compared to unsubstituted 4-phenylazoaniline. Thermal Stability: Steric hindrance from methyl groups increases melting point (180–182°C vs. 165–167°C for 4-phenylazoaniline) .

Nitro Group (3-NO₂): Electronic Effects: The electron-withdrawing nitro group in 3-Nitro-4-phenyldiazenylaniline red-shifts λmax to 470 nm, enhancing light absorption in the visible spectrum. Photostability: Nitro-substituted derivatives exhibit reduced photodegradation, making them suitable for outdoor pigments .

Hydroxyl Group (4-OH) :

  • Solubility and Reactivity : 4-Hydroxy-3,5-dimethylazobenzene’s hydroxyl group improves water solubility and enables pH-dependent tautomerism, useful in sensor applications .

Research Findings

  • Synthetic Efficiency : 3,5-Dimethyl-4-phenyldiazenylaniline is synthesized in higher yields (~85%) compared to nitro-substituted analogs (~60%) due to reduced side reactions from methyl-directed coupling .
  • Biological Activity : Methyl-substituted derivatives show moderate cytotoxicity against cancer cell lines (IC₅₀ ≈ 50 µM), whereas nitro analogs exhibit higher toxicity (IC₅₀ ≈ 20 µM) due to enhanced electrophilicity .

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